

# A Comparative Guide to the Reproducibility and Reliability of Quantitative HYNIC-iPSMA SPECT

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of quantitative Technetium-99m-labeled HYNIC-prostate-specific membrane antigen (99mTc-**HYNIC-iPSMA**) Single Photon Emission Computed Tomography (SPECT) with its primary alternative, Gallium-68-labeled PSMA (68Ga-PSMA) Positron Emission Tomography (PET). The information is intended to assist researchers and clinicians in selecting the appropriate imaging modality for their specific needs in prostate cancer research and clinical trials.

# **Quantitative Performance Comparison**

The following tables summarize the key performance metrics of quantitative <sup>99m</sup>Tc-**HYNICiPSMA** SPECT in comparison to <sup>68</sup>Ga-PSMA PET/CT.

Table 1: Semi-Quantitative Correlation with 68Ga-PSMA PET/CT



| Anatomical Location    | Correlation Coefficient (r²) | Key Findings                                                                                                             |
|------------------------|------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Primary Prostate Tumor | 0.731                        | Strong positive correlation in tracer uptake between SPECT and PET.[1][2]                                                |
| Bone Metastases        | 0.720                        | Good correlation, though some studies note greater variation in SPECT counts compared to PET SUVmax in bone lesions. [1] |
| Lymph Node Metastases  | 0.864                        | Very strong positive correlation, with similar uptake values observed for affected nodes.                                |

Table 2: Reliability and Diagnostic Accuracy



| Performance Metric            | <sup>99m</sup> Tc-HYNIC-<br>iPSMA SPECT/CT | <sup>68</sup> Ga-PSMA PET/CT        | Notes                                                                                                                                                                              |
|-------------------------------|--------------------------------------------|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inter-Observer<br>Reliability | ICC: 0.893 (95% CI:<br>0.789-0.956)        | ICC: 0.911 (95% CI:<br>0.903-0.989) | Both imaging modalities demonstrate high inter-observer agreement.                                                                                                                 |
| Detection Rate (by PSA level) |                                            |                                     |                                                                                                                                                                                    |
| >0.2-2 ng/mL                  | 48.6%                                      | Higher than SPECT                   | 99mTc-HYNIC-iPSMA SPECT/CT shows good detection rates, which increase with PSA levels. However, 68Ga-PSMA PET/CT generally has a higher sensitivity, especially at low PSA levels. |
| >2-5 ng/mL                    | 85.1%                                      |                                     |                                                                                                                                                                                    |
| >5-10 ng/mL                   | 92.1%                                      | _                                   |                                                                                                                                                                                    |
| >10 ng/mL                     | 96.3%                                      | _                                   |                                                                                                                                                                                    |
| Lesion Detection              | Lower than PET                             | Higher than SPECT                   | Studies indicate that  68Ga-PSMA PET/CT  detects a significantly higher number of lesions compared to  99mTc-PSMA  SPECT/CT.                                                       |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.



## **Radiopharmaceutical Synthesis**

### 99mTc-HYNIC-iPSMA Synthesis

- A sterile vial containing a lyophilized kit of HYNIC-iPSMA is used.
- 1 mL of 0.2 M phosphate buffer (pH 7.0) is added to the vial.
- 555-740 MBq of <sup>99m</sup>Tc-pertechnetate is then added to the mixture.
- The vial is incubated at 95°C in a block heater for 10 minutes.
- The radiochemical purity is assessed using reversed-phase radio-HPLC or radio-TLC, with a purity of >95% being acceptable for clinical use.

## 68Ga-PSMA-11 Synthesis

- <sup>68</sup>Ga is obtained from a <sup>68</sup>Ge/<sup>68</sup>Ga generator.
- The <sup>68</sup>Ga eluate is purified and concentrated.
- The purified <sup>68</sup>Ga is added to a vial containing the PSMA-11 precursor.
- The reaction is carried out at an elevated temperature for a specified time.
- The final product is purified, and quality control is performed to ensure high radiochemical purity.

## **Image Acquisition**

#### 99mTc-**HYNIC-iPSMA** SPECT/CT Protocol

- Patients are injected intravenously with 10 MBq/kg of <sup>99m</sup>Tc-HYNIC-iPSMA.
- Imaging is performed 3-4 hours post-injection.
- A whole-body planar scan is acquired using a low-energy high-resolution (LEHR) collimator with a scan speed of 12 cm/min.



- SPECT/CT of the chest, abdomen, and pelvis is then performed.
- SPECT acquisition parameters: 360-degree non-circular orbit, 128x128 matrix, 120 projections of 10 seconds each.
- A low-dose CT is acquired for attenuation correction and anatomical localization.
- Image reconstruction is performed using an iterative method (e.g., OSEM) with scatter and attenuation correction.

#### <sup>68</sup>Ga-PSMA-11 PET/CT Protocol

- Patients are injected intravenously with a weight-based activity of <sup>68</sup>Ga-PSMA-11.
- Imaging is typically performed 60 minutes post-injection.
- A whole-body PET scan is acquired from the vertex to the mid-thigh.
- A low-dose CT scan is performed for attenuation correction and anatomical localization.
- PET data is reconstructed using an iterative algorithm.

## **Quantitative Image Analysis**

- Regions of interest (VOIs) are drawn around lesions identified on the fused SPECT/CT or PET/CT images.
- For SPECT, quantitative analysis can be performed to calculate parameters such as tumorto-background ratio (TBR). For absolute quantification to derive SUV, the SPECT system needs to be calibrated.
- For PET, the maximum and mean standardized uptake values (SUVmax and SUVmean) are calculated for each lesion.
- These quantitative values are then used for assessing tumor burden, monitoring treatment response, and for comparative analyses.

## **Visualizations**



The following diagrams illustrate the experimental workflow and a comparison of the imaging modalities.





#### Click to download full resolution via product page

Caption: Experimental workflow for quantitative 99mTc-HYNIC-iPSMA SPECT imaging.





Click to download full resolution via product page

Caption: Comparison of performance attributes between <sup>99m</sup>Tc-**HYNIC-iPSMA** SPECT and <sup>68</sup>Ga-PSMA PET.

## Conclusion

Quantitative <sup>99m</sup>Tc-**HYNIC-iPSMA** SPECT demonstrates a high degree of reliability and strong semi-quantitative correlation with <sup>68</sup>Ga-PSMA PET/CT for the assessment of prostate cancer. While <sup>68</sup>Ga-PSMA PET/CT remains the more sensitive modality, particularly at low PSA levels, <sup>99m</sup>Tc-**HYNIC-iPSMA** SPECT offers a more accessible and cost-effective alternative. The choice of imaging modality will depend on the specific clinical or research question, the required level of sensitivity, and the availability of resources. Further studies are needed to establish the test-retest reproducibility of quantitative <sup>99m</sup>Tc-**HYNIC-iPSMA** SPECT to fully validate its role as a quantitative imaging biomarker.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Reproducibility and Reliability of Quantitative HYNIC-iPSMA SPECT]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12390982#reproducibility-and-reliability-of-quantitative-hynic-ipsma-spect]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com